molecular formula C8H3ClF3NO3S B11773105 4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride

4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B11773105
M. Wt: 285.63 g/mol
InChI Key: VDHBJNYVJKEMBW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group and the sulfonyl chloride group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the oxazole derivative with chlorosulfonic acid or other sulfonylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as triethylamine, to facilitate the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group but shares the oxazole ring and trifluoromethyl group.

    Benzo[d]oxazole-2-sulfonyl chloride: Lacks the trifluoromethyl group but contains the oxazole ring and sulfonyl chloride group.

    4-(Trifluoromethyl)benzo[d]thiazole-2-sulfonyl chloride: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness

4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on the oxazole ring. This combination imparts distinct reactivity and properties, making it valuable for various chemical and biological applications.

Properties

Molecular Formula

C8H3ClF3NO3S

Molecular Weight

285.63 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-13-6-4(8(10,11)12)2-1-3-5(6)16-7/h1-3H

InChI Key

VDHBJNYVJKEMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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